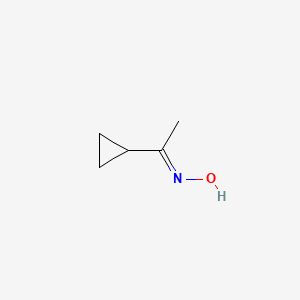
(1R,3R)-3-Aminocyclohexanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,3R)-3-Aminocyclohexanecarboxylic acid is a chiral amino acid that is of interest due to its potential applications in drug discovery and as a building block for the synthesis of various pharmaceutical compounds. The presence of the amino group and the carboxylic acid moiety on the cyclohexane ring structure allows for a variety of chemical reactions and modifications, making it a versatile compound in organic synthesis.
Synthesis Analysis
The synthesis of related cyclohexane-based amino acids has been achieved through various methods. For instance, the synthesis of a functionalized cyclohexene skeleton, which is a close relative to (1R,3R)-3-aminocyclohexanecarboxylic acid, was diastereoselectively synthesized using L-serine as a starting material, employing ring-closing metathesis and diastereoselective Grignard reactions as key steps . Another study describes the synthesis of (1R,3S)-3-aminocyclohexanecarboxylic acids via unsaturated intermediates, with the absolute stereochemistry determined by an alternative synthesis from (R)-3-oxocyclohexanecarboxylic acid . An improved synthesis of a similar compound, (1R,3S)-3-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid, was reported using milder and more selective conditions .
Molecular Structure Analysis
The molecular structure of cyclohexane-based amino acids has been characterized through various methods, including NMR and X-ray crystallography. The crystallographic characterization of 1-aminocyclohexane-1-carboxylic acid derivatives has shown that the cyclohexane rings adopt an almost perfect chair conformation, with the amino group typically occupying the axial position . This conformation is crucial for understanding the reactivity and interaction of these amino acids in biological systems and in further chemical transformations.
Chemical Reactions Analysis
Cyclohexane-based amino acids undergo a variety of chemical reactions. For example, the asymmetric Strecker synthesis has been used to obtain different stereoisomers of 1-amino-2-hydroxycyclohexanecarboxylic acids, with intriguing reactions such as hydrogenolysis and cleavage of methoxy ether observed during the synthesis . The synthesis of 1-amino-4-hydroxycyclohexane-1-carboxylic acids through selective transformations of functional groups of enone cycloadducts has also been reported .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclohexane-based amino acids are influenced by their molecular structure. The presence of fluorine atoms, as in the case of 1-amino-4,4-difluorocyclohexanecarboxylic acid, impacts the conformation, lipophilicity, acidity, and fluorescent properties of the amino acid . The conformational analysis of these compounds is essential for understanding their behavior in biological systems and for the design of potential drug candidates.
科学的研究の応用
Application 1: Fluorescent Probes
- Summary of Application : “(1R,3R)-3-Aminocyclohexanecarboxylic acid” is used in the creation of fluorescent probes that can detect fibrillar aggregates of the α-synuclein (αS) protein, a hallmark of Parkinson’s disease (PD) .
- Results/Outcomes : The probe shows selective binding to αS fibrils relative to soluble proteins in cell lysates and amyloid fibrils of tau and amyloid-β .
Application 2: Silica-based Nanoparticles
- Summary of Application : While the specific role of “(1R,3R)-3-Aminocyclohexanecarboxylic acid” was not detailed, the source mentioned the use of silica-based nanoparticles in various applications, including advanced catalysis, drug-delivery, biomedical applications, environmental remediation applications, and wastewater treatment .
Application 3: Protein Structure Prediction
- Summary of Application : The compound could potentially be used in protein structure prediction models like AlphaFold 3 developed by Google DeepMind and Isomorphic Labs . These models predict the structure and interactions of proteins, DNA, RNA, ligands and more .
- Methods of Application/Experimental Procedures : Given an input list of molecules, AlphaFold 3 generates their joint 3D structure, revealing how they all fit together .
- Results/Outcomes : For the interactions of proteins with other molecule types, AlphaFold 3 sees at least a 50% improvement compared with existing prediction methods .
Application 4: Academic Research
- Summary of Application : AI research tools, like Concensus, offer immense benefits in scientific research . These AI-powered tools can efficiently summarize PDFs, extract key information, and perform AI-powered searches, and much more .
- Methods of Application/Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .
- Results/Outcomes : The results or outcomes were not detailed in the source .
Application 5: Nanomaterials
- Summary of Application : Nanomaterials have emerged as an amazing class of materials that consists of a broad spectrum of examples with at least one dimension in the range of 1 to 100 nm . Exceptionally high surface areas can be achieved through the rational design of nanomaterials . Nanomaterials can be produced with outstanding magnetic, electrical, optical, mechanical, and catalytic properties that are substantially different from their bulk counterparts .
- Methods of Application/Experimental Procedures : The nanomaterial properties can be tuned as desired via precisely controlling the size, shape, synthesis conditions, and appropriate functionalization .
- Results/Outcomes : The unique features of nanomaterials are highlighted throughout the review .
Application 6: Ethical Considerations in Animal Research
- Summary of Application : There is a widespread concern about the lack of reproducibility of animal research and science in general, the relevance of results and the failure in translating them from animals to humans .
- Methods of Application/Experimental Procedures : A proper implementation of the 3Rs (Replacement, Reduction and Refinement) is essential to increase reproducibility by a thorough planning of the experiments involving animals .
- Results/Outcomes : The results or outcomes were not detailed in the source .
Safety And Hazards
“(1R,3R)-3-Aminocyclohexanecarboxylic acid” is labeled with the signal word “Warning” and is associated with the following hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards related to the compound. Precautionary measures should be taken when handling this compound .
特性
IUPAC Name |
(1R,3R)-3-aminocyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c8-6-3-1-2-5(4-6)7(9)10/h5-6H,1-4,8H2,(H,9,10)/t5-,6-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKTUXQBZPWBFDX-PHDIDXHHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@@H](C1)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,3R)-3-Aminocyclohexanecarboxylic acid | |
CAS RN |
34583-99-8 |
Source


|
| Record name | rac-(1R,3R)-3-aminocyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-(3,4-dichlorobenzyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide](/img/structure/B1310749.png)












